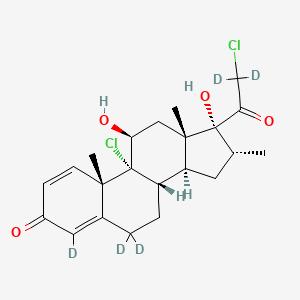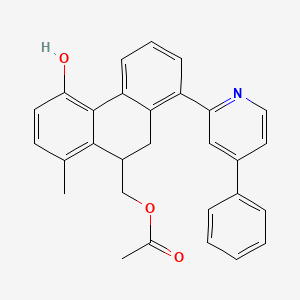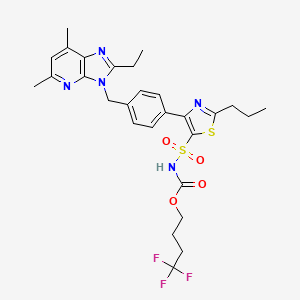
AT1R antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AT1R antagonist 1 is a compound that selectively binds to and inhibits the angiotensin II receptor type 1 (AT1R). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the regulation of blood pressure and fluid balance. By blocking the activation of AT1R, this compound prevents the binding of angiotensin II, thereby inhibiting its physiological effects, such as vasoconstriction and sodium retention .
Vorbereitungsmethoden
The synthesis of AT1R antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of a nitrile group, which can be hydrolyzed to produce the carboxylate group of the compound . The preparation of tetrazole and 5-oxo-1,2,4-oxadiazole ring groups from nitrile groups is also a common method . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
AT1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
AT1R antagonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of AT1R antagonists and to develop new synthetic methods.
Biology: It is used to investigate the role of AT1R in various physiological processes and to study the effects of AT1R inhibition on cellular signaling pathways.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
AT1R antagonist 1 exerts its effects by selectively binding to the AT1R and preventing the binding of angiotensin II. This inhibition blocks the downstream signaling pathways that lead to vasoconstriction, sodium retention, and other physiological effects of angiotensin II . The molecular targets involved include the AT1R itself and various intracellular signaling molecules, such as G-proteins and second messengers .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include losartan, valsartan, and irbesartan . Compared to these compounds, AT1R antagonist 1 has unique structural features that contribute to its high selectivity and potency. For example, it contains specific acidic groups, such as carboxylate or tetrazole, which enhance its binding affinity to the AT1R .
Eigenschaften
Molekularformel |
C28H32F3N5O4S2 |
|---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
4,4,4-trifluorobutyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-propyl-1,3-thiazol-5-yl]sulfonyl]carbamate |
InChI |
InChI=1S/C28H32F3N5O4S2/c1-5-8-22-34-24(26(41-22)42(38,39)35-27(37)40-14-7-13-28(29,30)31)20-11-9-19(10-12-20)16-36-21(6-2)33-23-17(3)15-18(4)32-25(23)36/h9-12,15H,5-8,13-14,16H2,1-4H3,(H,35,37) |
InChI-Schlüssel |
BFEDDILOHSOJLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(S1)S(=O)(=O)NC(=O)OCCCC(F)(F)F)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



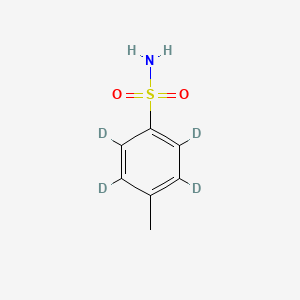
![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
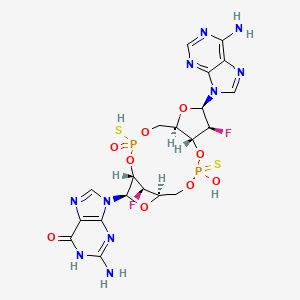
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
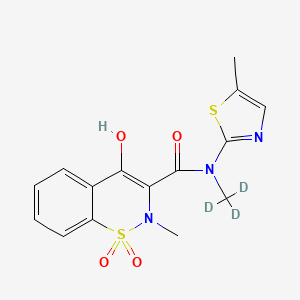
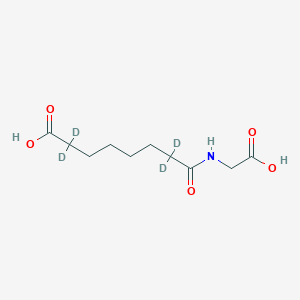

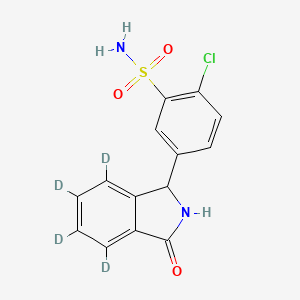
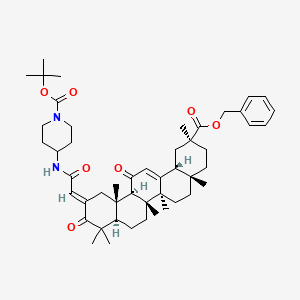
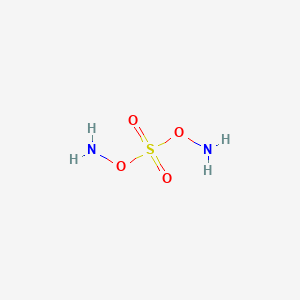
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
